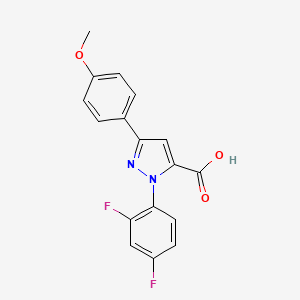

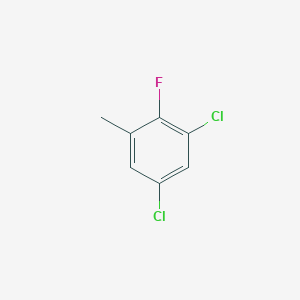

3,5-Dichloro-2-fluorotoluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

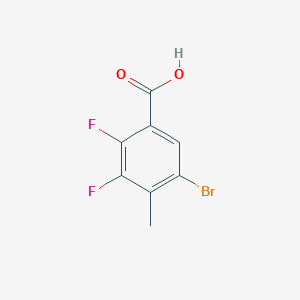

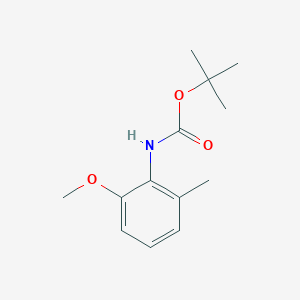

3,5-Dichloro-2-fluorotoluene is a chemical compound with the molecular formula C7H5Cl2F. It has a molecular weight of 179.02 . The IUPAC name for this compound is 1,5-dichloro-2-fluoro-3-methylbenzene .

Molecular Structure Analysis

The InChI code for 3,5-Dichloro-2-fluorotoluene is 1S/C7H5Cl2F/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Organofluorine compounds, such as 3,5-Dichloro-2-fluorotoluene, play a pivotal role in various scientific research applications. The inclusion of fluorine atoms in organic molecules significantly alters their physical, chemical, and biological properties. This modification is beneficial across multiple domains, including materials science, pharmaceuticals, and environmental chemistry.

Fluorine as a Hydrogen Bond Acceptor

The study by Howard et al. (1996) evaluates organic fluorine's ability to act as a hydrogen bond acceptor. It was found that the presence of fluorine in organofluorine compounds like 3,5-Dichloro-2-fluorotoluene enables the formation of specific interactions that are crucial for the development of pharmaceuticals and the design of functional materials with tailored properties (Howard, Hoy, O'Hagan, & Smith, 1996).

Fluorocarbon Synthesis and Industrial Applications

Sicard and Baker (2020) provide an extensive review of the progress in the synthesis of small fluorocarbon molecules since the early 20th century, highlighting their applications as refrigerants, foam expansion agents, and in precision solvents. This research underscores the importance of organofluorine compounds in developing environmentally friendly and high-efficiency industrial materials (Sicard & Baker, 2020).

Advances in Polytetrafluoroethylene (PTFE)

The synthesis and characterization of PTFE, as reviewed by Puts, Crouse, and Améduri (2019), illustrate the significance of fluorine in creating materials with exceptional chemical resistance, thermal stability, and low friction. These properties make PTFE and similar fluorinated polymers indispensable in various applications, ranging from non-stick cookware coatings to high-performance aerospace components (Puts, Crouse, & Améduri, 2019).

Environmental Impact and Degradation

The environmental fate of polyfluoroalkyl substances (PFAS), which include molecules like 3,5-Dichloro-2-fluorotoluene, is a subject of growing concern. Liu and Avendaño (2013) review the microbial degradation of PFAS, highlighting the challenges and progress in understanding the biodegradability of these compounds. Their persistence and potential toxicity underscore the need for continued research into their environmental impact and degradation pathways (Liu & Avendaño, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,5-dichloro-2-fluoro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCWHXKTPRMGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2-fluorotoluene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)